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Compound of Interest

Compound Name: Bicine

Cat. No.: B094160

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bicine Buffer

Bicine, chemically known as N,N-bis(2-hydroxyethyl)glycine, is a zwitterionic biological buffer
that is widely used in biochemical and molecular biology research.[1][2] It is one of the "Good's
buffers," selected for its compatibility with biological systems.[3] Bicine is particularly suitable
for enzyme kinetics assays due to its buffering range, low metal ion interference, and stability.

Key Properties of Bicine Buffer:

Property Value Reference(s)
Chemical Formula CesH13NO4 [2]

Molecular Weight 163.17 g/mol [2]

pKa (at 25°C) 8.35

Effective pH Range 7.6-9.0

Metal lon Chelation Weak

Appearance White crystalline powder

Solubility in Water Good
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The effective buffering range of Bicine (pH 7.6-9.0) makes it an excellent choice for a wide
variety of enzymes that exhibit optimal activity in the slightly alkaline to alkaline pH range. Its
weak affinity for metal ions is advantageous in studies of metalloenzymes, as it is less likely to
interfere with the enzyme's catalytic activity compared to buffers with strong chelating
properties.

General Principles of Enzyme Kinetics Assays

Enzyme kinetics assays are fundamental to understanding the catalytic mechanism of an
enzyme, its efficiency, and how its activity is modulated by inhibitors or activators. The core of
these assays involves measuring the rate of an enzyme-catalyzed reaction under various
conditions.

A typical workflow for an enzyme kinetics assay is as follows:

Assay Execution Data Analysis

Preparation
Prepare Reagents | Prepare Substrate | | || Setup Reaction Mixtures | | Initiate Reaction | | Incubate at || Measure Signal Change || . Plot Initial Velocity | Calculate Kinetic Parameters
(Buffer, Substrate, Enzyme) Serial Dilutions in Microplate (Add Enzyme) Constant Temperature (eg. vs. Substrate C: (Km, Vmax)

Click to download full resolution via product page
Caption: General workflow for an enzyme kinetics experiment.

The data obtained from these experiments are often analyzed using the Michaelis-Menten
equation, which describes the relationship between the initial reaction velocity (Vo), the
maximum reaction velocity (Vmax), the Michaelis constant (Km), and the substrate
concentration ([S]).

Michaelis-Menten Equation: Vo = (Vmax * [S]) / (Km + [S])

A common method for determining Km and Vmax is by using a Lineweaver-Burk plot, which is
a double reciprocal plot of the Michaelis-Menten equation.

Lineweaver-Burk Equation: 1/Vo = (Km/Vmax) * (1/[S]) + 1/Vmax
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Application of Bicine Buffer in Specific Enzyme
Assays

While many standard protocols for common enzyme assays utilize buffers such as Tris or
HEPES, Bicine can be a suitable or even superior alternative depending on the specific
enzyme and reaction conditions. Below are detailed protocols for enzyme assays where Bicine
buffer can be effectively applied.

Lactate Dehydrogenase (LDH) Assay

Lactate dehydrogenase (LDH) catalyzes the reversible conversion of lactate to pyruvate. The
assay typically monitors the change in absorbance at 340 nm due to the conversion of NAD* to
NADH or vice versa.

Experimental Protocol:
o Reagent Preparation:

o Bicine Buffer (50 mM, pH 8.5): Dissolve 8.16 g of Bicine in approximately 900 mL of
deionized water. Adjust the pH to 8.5 with 1 M NaOH and bring the final volume to 1 L.

o Substrate Solution (100 mM L-Lactate): Dissolve 1.12 g of L-lactic acid sodium salt in 100
mL of Bicine buffer.

o Cofactor Solution (5 mM NAD™): Dissolve 33.2 mg of NAD* in 10 mL of Bicine buffer.

o Enzyme Solution (Lactate Dehydrogenase): Prepare a stock solution of LDH and dilute it
in Bicine buffer to a working concentration that gives a linear rate of absorbance change
over a few minutes.

e Assay Procedure:
o In al mL cuvette, combine:
= 850 pL of Bicine Buffer (50 mM, pH 8.5)

= 100 pL of Substrate Solution (100 mM L-Lactate)
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= 50 pL of Cofactor Solution (5 mM NADY)

o Mix by inversion and incubate at 37°C for 5 minutes to allow the temperature to
equilibrate.

o Initiate the reaction by adding 10 pL of the diluted LDH enzyme solution.

o Immediately start monitoring the increase in absorbance at 340 nm for 3-5 minutes.

o Data Analysis:
o Calculate the initial velocity (Vo) from the linear portion of the absorbance vs. time plot.
o Repeat the assay with varying concentrations of L-Lactate.

o Plot Vo versus the substrate concentration to generate a Michaelis-Menten curve and
determine Km and Vmax.

Signaling Pathway:

L-Lactate Pyruvate

NADH + H+

Click to download full resolution via product page

Caption: Lactate Dehydrogenase (LDH) catalyzed reaction.

ATPase Assay

ATPases are a class of enzymes that catalyze the hydrolysis of ATP to ADP and inorganic
phosphate (Pi). The activity can be measured by quantifying the amount of inorganic
phosphate released.

Experimental Protocol:
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» Reagent Preparation:

o Bicine Buffer (50 mM, pH 8.0): Dissolve 8.16 g of Bicine in approximately 900 mL of
deionized water. Adjust the pH to 8.0 with 1 M NaOH and bring the final volume to 1 L.

o Reaction Buffer: To the Bicine buffer, add MgCl: to a final concentration of 5 mM and KCI
to a final concentration of 200 mM.

o Substrate Solution (10 mM ATP): Dissolve 55.1 mg of ATP disodium salt hydrate in 10 mL
of Reaction Buffer.

o Enzyme Solution (ATPase): Dilute the purified ATPase in the Reaction Buffer to a suitable
working concentration.

o Malachite Green Reagent: Prepare a solution of malachite green, ammonium molybdate,
and a stabilizing agent according to a standard protocol for phosphate detection.

o Assay Procedure:
o In a microplate, add 40 pL of Reaction Buffer to each well.
o Add 10 pL of varying concentrations of ATP solution.
o Add 40 pL of water or inhibitor solution.
o Pre-incubate the plate at 37°C for 5 minutes.
o Initiate the reaction by adding 10 uL of the diluted ATPase enzyme solution.
o Incubate at 37°C for a fixed time (e.g., 15-30 minutes).
o Stop the reaction by adding 20 pL of 10% (w/v) SDS solution.

o Add 150 pL of Malachite Green Reagent to each well and incubate at room temperature
for 15 minutes for color development.

o Measure the absorbance at 620-650 nm.
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o Data Analysis:
o Generate a standard curve using known concentrations of inorganic phosphate.
o Convert the absorbance readings to the amount of phosphate released.

o Calculate the initial velocity and plot against ATP concentration to determine Km and
Vmax.

Logical Relationship of ATPase Assay:
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Prepare Reaction Mix
(Bicine Buffer, MgClI2, KCI, ATP)

Add ATPase Enzyme

Incubate at 37°C

Stop Reaction
(e.g., with SDS)

Add Malachite Green Reagent

Measure Absorbance
(620-650 nm)
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Caption: Workflow for a colorimetric ATPase assay.

Protease Assay
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Proteases are enzymes that catalyze the breakdown of proteins into smaller polypeptides or
single amino acids. A common method for assaying protease activity is to use a labeled protein
substrate, such as casein, and measure the release of soluble, labeled peptides.

Experimental Protocol:
» Reagent Preparation:

o Bicine Buffer (100 mM, pH 8.0): Dissolve 16.32 g of Bicine in approximately 900 mL of
deionized water. Adjust the pH to 8.0 with 1 M NaOH and bring the final volume to 1 L.

o Substrate Solution (1% Casein): Dissolve 1 g of casein in 100 mL of Bicine buffer. Heat
gently to dissolve if necessary.

o Enzyme Solution (Protease): Dissolve the protease in Bicine buffer and perform serial
dilutions to find a suitable concentration.

o Trichloroacetic Acid (TCA) Solution (10% w/v): Dissolve 10 g of TCA in deionized water
and bring the volume to 100 mL.

o Assay Procedure:
o In microcentrifuge tubes, add 500 pL of the 1% casein substrate solution.
o Pre-incubate the tubes at 37°C for 5 minutes.
o Initiate the reaction by adding 100 pL of the protease enzyme solution.
o Incubate at 37°C for a specific time (e.g., 30 minutes).
o Stop the reaction by adding 500 pL of 10% TCA solution.
o Incubate on ice for 30 minutes to allow the undigested protein to precipitate.
o Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes.

o Carefully transfer the supernatant to a new tube.
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o Measure the absorbance of the supernatant at 280 nm to quantify the amount of soluble
peptides.

o Data Analysis:

o Create a standard curve using known concentrations of tyrosine.

o Relate the absorbance at 280 nm to the concentration of released peptides (in tyrosine
equivalents).

o Calculate the initial velocity and plot it against the casein concentration to determine the
kinetic parameters.

Summary of Quantitative Data

The following table summarizes typical concentrations and conditions for using Bicine buffer in
the enzyme assays described above. Note that these are starting points and may require
optimization for specific enzymes and experimental setups.

Lactate

Parameter Dehydrogenase ATPase Assay Protease Assay
Assay

Bicine Concentration 50 mM 50 mM 100 mM

pH 8.5 8.0 8.0

Substrate(s) L-Lactate, NAD* ATP Casein

Substrate 0.1-10 mM (L- ]

] 0.05 -2 mM (ATP) 0.1 - 2% (Casein)
Concentration Range Lactate)
Temperature 37°C 37°C 37°C
) Spectrophotometry Colorimetry (620-650 Spectrophotometry

Detection Method

(340 nm) nm) (280 nm)

Conclusion
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Bicine buffer is a versatile and effective buffering agent for a variety of enzyme kinetics assays,
particularly for enzymes with optimal activity in the pH range of 7.6 to 9.0. Its low metal ion
binding capacity and good stability make it a reliable choice for obtaining accurate and
reproducible kinetic data. The protocols provided here serve as a detailed guide for
researchers to apply Bicine buffer in their own enzyme kinetics studies. As with any assay,
optimization of buffer concentration, pH, and other reaction conditions is recommended to
achieve the best results for the specific enzyme under investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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